molecular formula C17H12OS B12184010 3,5-Diphenylthiophene-2-carbaldehyde

3,5-Diphenylthiophene-2-carbaldehyde

Cat. No.: B12184010
M. Wt: 264.3 g/mol
InChI Key: TZCCXBDWMDJBKE-UHFFFAOYSA-N
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Description

3,5-Diphenylthiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene ring substituted with phenyl groups at positions 3 and 5, and an aldehyde group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diphenylthiophene-2-carbaldehyde typically involves the photochemical reaction of 3,5-dibromothiophene-2-carbaldehyde with phenyl derivatives. The reaction is carried out in benzene solution under irradiation, leading to the formation of the desired product . Another method involves the use of 5-bromo- and 5-iodo-thiophene-2-carbaldehyde, which upon irradiation, yield the corresponding 5-phenyl derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale photochemical reactors to ensure efficient and consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diphenylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: 3,5-Diphenylthiophene-2-carboxylic acid.

    Reduction: 3,5-Diphenylthiophene-2-methanol.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Comparison with Similar Compounds

  • 3,5-Diphenylthiophene-2-carboxylic acid
  • 3,5-Diphenylthiophene-2-methanol
  • 3,5-Diphenylthiophene-2-bromide

Comparison: 3,5-Diphenylthiophene-2-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to its carboxylic acid and alcohol counterparts. The aldehyde group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis. Additionally, the phenyl substitutions at positions 3 and 5 enhance its stability and electronic properties, distinguishing it from other thiophene derivatives .

Properties

Molecular Formula

C17H12OS

Molecular Weight

264.3 g/mol

IUPAC Name

3,5-diphenylthiophene-2-carbaldehyde

InChI

InChI=1S/C17H12OS/c18-12-17-15(13-7-3-1-4-8-13)11-16(19-17)14-9-5-2-6-10-14/h1-12H

InChI Key

TZCCXBDWMDJBKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)C=O)C3=CC=CC=C3

Origin of Product

United States

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